![molecular formula C24H27N9O6.2HCl B1139098 EB 47 CAS No. 1190332-25-2](/img/structure/B1139098.png)
EB 47
Übersicht
Beschreibung
EB-47 is a potent and selective inhibitor of PARP-1/ARTD-1 . It has an IC50 value of 45 nM and shows modest potency against ARTD5 with an IC50 value of 410 nM . EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite .
Molecular Structure Analysis
The molecular structure of EB-47 is complex. It’s known that EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . More detailed structural information would require advanced techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
EB-47 is known to inhibit PARP1, a key DNA repair protein . It does this by mimicking the substrate NAD+ and extending from the nicotinamide to the adenosine subsite . This inhibits the ability of PARP1 to add adenosine diphosphate (ADP)–ribose moieties onto itself and its target proteins, nucleic acids, and metabolites .
Physical And Chemical Properties Analysis
EB-47 is a white solid with a molecular weight of 537.53 . Its chemical formula is C24H27N9O6 . It’s soluble in DMSO but insoluble in water .
Wissenschaftliche Forschungsanwendungen
Neuroscience
Application Summary
EB 47 has been used as a PARP-1 inhibitor to investigate its effect on the activity of matrix metalloproteinase-2 (MMP-2) and compare its inhibitory potencies with the MMP inhibitors .
Experimental Procedures
The compound is typically dissolved in water or DMSO to the desired concentration and then applied to the experimental system .
Results
The results showed that EB 47 effectively inhibited the activity of MMP-2 .
Cardiology
Application Summary
EB 47 has been shown to reduce infarct volume in both a rat transient middle cerebral arterial occlusion model and a cardiac reperfusion model .
Experimental Procedures
In these studies, EB 47 was administered to rats undergoing these procedures, and the infarct volume was measured .
Results
The results showed a significant reduction in infarct volume, suggesting a potential therapeutic role for EB 47 in conditions such as stroke and heart attack .
Oncology
Application Summary
EB 47 has been used in the field of oncology as a potent inhibitor of PARP-1, an enzyme that plays a crucial role in DNA repair and cell death .
Experimental Procedures
In cancer research, EB 47 is often used in cell culture models to investigate the effects of PARP-1 inhibition on cancer cell survival and proliferation .
Results
Studies have shown that EB 47 can effectively inhibit the growth of cancer cells, particularly those with mutations in the BRCA1 and BRCA2 genes .
Pharmacology
Application Summary
In pharmacology, EB 47 has been used to study the effects of PARP-1 inhibition on various biological processes .
Experimental Procedures
This involves administering EB 47 to experimental models and observing the resulting changes in biological processes such as inflammation, cell death, and DNA repair .
Results
The results of these studies have provided valuable insights into the role of PARP-1 in these processes and the potential therapeutic applications of PARP-1 inhibitors .
Biochemistry
Application Summary
EB 47 has been used in biochemistry to study the role of PARP-1 in various biochemical processes .
Experimental Procedures
This typically involves using EB 47 to inhibit PARP-1 in biochemical assays and observing the resulting changes .
Results
These studies have helped to elucidate the role of PARP-1 in processes such as DNA repair, cell death, and inflammation .
Molecular Biology
Application Summary
In molecular biology, EB 47 has been used to study the role of PARP-1 in DNA repair and cell death .
Experimental Procedures
This involves using EB 47 to inhibit PARP-1 in cell culture models and observing the resulting changes in DNA repair and cell death .
Results
These studies have provided valuable insights into the role of PARP-1 in these processes and the potential therapeutic applications of PARP-1 inhibitors .
Genetics
Application Summary
EB 47 has been used in genetics to study the role of PARP-1 in various genetic disorders such as Epidermolysis Bullosa (EB), a group of rare genetic disorders .
Experimental Procedures
EB 47 is often used in cell culture models to investigate the effects of PARP-1 inhibition on cell survival and proliferation .
Results
Studies have shown that EB 47 can effectively inhibit the growth of cells, particularly those with mutations in the genes causing Epidermolysis Bullosa .
Immunology
Application Summary
In immunology, EB 47 has been used to study the effects of PARP-1 inhibition on various biological processes .
Results
Cell Biology
Application Summary
EB 47 has been used in cell biology to study the role of PARP-1 in DNA repair and cell death .
Experimental Procedures
This involves using EB 47 to inhibit PARP-1 in cell culture models and observing the resulting changes in DNA repair and cell death .
Results
These studies have provided valuable insights into the role of PARP-1 in these processes and the potential therapeutic applications of PARP-1 inhibitors .
Pathology
Application Summary
EB 47 has been used in pathology to study the role of PARP-1 in various pathological conditions such as Epidermolysis Bullosa .
Experimental Procedures
This involves using EB 47 to inhibit PARP-1 in cell culture models and observing the resulting changes in pathological conditions .
Results
Toxicology
Application Summary
EB 47 has been used in toxicology to study the toxic effects of various substances and the protective role of EB 47 .
Experimental Procedures
This involves administering EB 47 to experimental models and observing the resulting changes in toxic effects .
Results
The results of these studies have provided valuable insights into the role of EB 47 in mitigating toxic effects .
Endocrinology
Application Summary
EB 47 has been used in endocrinology to study the role of PARP-1 in various endocrine processes .
Experimental Procedures
This involves using EB 47 to inhibit PARP-1 in cell culture models and observing the resulting changes in endocrine processes .
Eigenschaften
IUPAC Name |
2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQSDIMNDTMII-LLGQWWOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N9O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124080891 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.